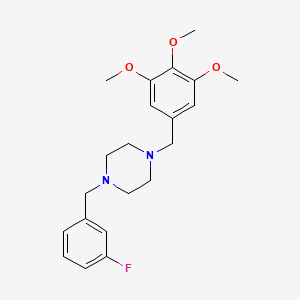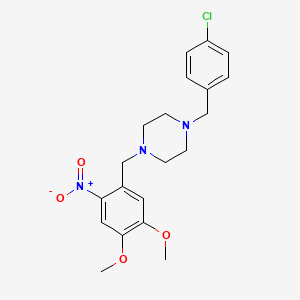![molecular formula C20H14ClN3O3S2 B3481942 N-[4-(aminosulfonyl)phenyl]-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3481942.png)
N-[4-(aminosulfonyl)phenyl]-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GW 4869 and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of GW 4869 involves the inhibition of neutral sphingomyelinase 2 (nSMase2). This enzyme is involved in the production of ceramide, which is a lipid that plays a role in the formation of exosomes. By inhibiting nSMase2, GW 4869 reduces the secretion of exosomes, which in turn reduces the spread of cancer cells and the formation of atherosclerotic plaques.
Biochemical and Physiological Effects:
GW 4869 has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on cancer cells and atherosclerotic plaques, GW 4869 has also been shown to have anti-inflammatory effects. Studies have shown that GW 4869 can reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using GW 4869 in lab experiments is its specificity for nSMase2. This specificity allows for targeted inhibition of exosome secretion, which can be useful in studying the role of exosomes in various biological processes.
One of the limitations of using GW 4869 in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of the compound for use in experiments. In addition, the compound can be sensitive to light and air, which can affect its stability.
Zukünftige Richtungen
There are several future directions for research on GW 4869. One area of research is the development of more efficient synthesis methods for the compound. This could lead to increased availability and lower costs for researchers.
Another area of research is the exploration of GW 4869's potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Studies have shown that exosomes play a role in the spread of infectious agents, and inhibition of exosome secretion could be a potential therapeutic strategy for these diseases.
Conclusion:
In conclusion, GW 4869 is a synthetic compound that has potential applications in a wide range of scientific research areas. Its specificity for nSMase2 allows for targeted inhibition of exosome secretion, which can be useful in studying the role of exosomes in various biological processes. While there are limitations to using GW 4869 in lab experiments, its potential applications in cancer research, cardiovascular disease research, and other areas make it an important compound for further study.
Wissenschaftliche Forschungsanwendungen
GW 4869 has been shown to have potential applications in a wide range of scientific research areas. One of the primary applications of GW 4869 is in the field of cancer research. Studies have shown that GW 4869 can inhibit the secretion of exosomes, which are small vesicles that are involved in the spread of cancer cells. This inhibition has been shown to reduce the growth and metastasis of cancer cells.
In addition to cancer research, GW 4869 has also been studied for its potential applications in cardiovascular disease research. Studies have shown that GW 4869 can reduce the formation of atherosclerotic plaques, which are a major contributor to cardiovascular disease.
Eigenschaften
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S2/c21-19-10-9-18(28-19)17-11-15(14-3-1-2-4-16(14)24-17)20(25)23-12-5-7-13(8-6-12)29(22,26)27/h1-11H,(H,23,25)(H2,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUWGNZOZXKSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(2-bromobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3481862.png)



![1-(2,3-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3481891.png)

![1-[2-(trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B3481905.png)
![N,N'-bis[2-(3-chlorophenyl)ethyl]phthalamide](/img/structure/B3481915.png)
![2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B3481928.png)
![4-[(4-tert-butylphenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B3481938.png)
![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3481941.png)
![N-(5-chloro-2-pyridinyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B3481945.png)
![5-[(2-bromophenoxy)methyl]-N-3-pyridinyl-2-furamide](/img/structure/B3481965.png)
![ethyl 4-(4-bromophenyl)-2-[(cyclopropylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3481978.png)